Transketolase-IN-6

Description

Structure

3D Structure

Properties

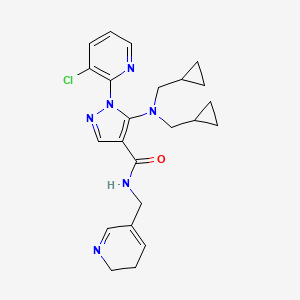

Molecular Formula |

C23H27ClN6O |

|---|---|

Molecular Weight |

439.0 g/mol |

IUPAC Name |

5-[bis(cyclopropylmethyl)amino]-1-(3-chloro-2-pyridinyl)-N-(2,3-dihydropyridin-5-ylmethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H27ClN6O/c24-20-4-2-10-26-21(20)30-23(29(14-16-5-6-16)15-17-7-8-17)19(13-28-30)22(31)27-12-18-3-1-9-25-11-18/h2-4,10-11,13,16-17H,1,5-9,12,14-15H2,(H,27,31) |

InChI Key |

KFFGVPOHFHOPAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC(=C1)CNC(=O)C2=C(N(N=C2)C3=C(C=CC=N3)Cl)N(CC4CC4)CC5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Transketolase and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a critical role in cellular metabolism by bridging the PPP with glycolysis.[1] Its function is essential for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a key reductant in anabolic processes and oxidative stress defense. The upregulation of transketolase in various cancers has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of transketolase, details on its known inhibitors, and standardized protocols for assessing its activity. While information on "Transketolase-IN-6" is currently limited, this document consolidates available data on a range of TKT inhibitors to serve as a valuable resource for researchers in the field.

Core Mechanism of Transketolase

Transketolase is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2] This catalytic activity is central to the metabolic flexibility of the cell.

The mechanism is initiated by the deprotonation of the ThDP cofactor at the thiazolium ring, forming a reactive carbanion.[3] This carbanion then executes a nucleophilic attack on the carbonyl carbon of a ketose substrate, such as xylulose-5-phosphate. This leads to the cleavage of the C2-C3 bond of the ketose, releasing an aldose product and forming a covalent intermediate, α-β-dihydroxyethyl thiamin diphosphate (DHE-ThDP).[3] The two-carbon fragment is then transferred to an aldose acceptor, such as ribose-5-phosphate or erythrose-4-phosphate, to generate new ketose and aldose sugars.[1]

Transketolase primarily catalyzes two key reversible reactions in the pentose phosphate pathway:

-

Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate

-

Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate

Through these reactions, transketolase facilitates the interconversion of sugar phosphates, allowing the cell to adapt to varying metabolic demands for nucleotide synthesis, NADPH production, and glycolytic intermediates.

Transketolase Inhibitors: A Quantitative Overview

A growing number of small molecules have been identified as inhibitors of transketolase, showing potential as anticancer agents, herbicides, and research tools. While detailed information for "this compound (Compound 6bj)" is sparse, it is described as a potent transketolase inhibitor with herbicidal activity. The table below summarizes the available quantitative data for a selection of known transketolase inhibitors.

| Inhibitor | Type | Target | Quantitative Data | Reference(s) |

| This compound | Potent Inhibitor | Transketolase | Herbicidal activity reported. No quantitative data available in the provided search results. | |

| Oxythiamine | Thiamine Antagonist | Transketolase | IC50: 14.95 µM (MIA PaCa-2 cells) | |

| Oroxylin A | Natural Flavonoid | Transketolase | IC50: 17.2 µM (48h), 6.8 µM (72h) in HepG2 cells. 50% reduction in TKT activity at 50 µM. | |

| Chaetocin | Natural Product | Transketolase | Kd: 63.2 µM | |

| N3-pyridyl thiamine (N3PT) | Potent and Selective Inhibitor | Transketolase | Kd: 22 nM (Apo-TK) | |

| TKL-IN-2 | Inhibitor | SvTKL | IC50: 0.11 mg/L |

Experimental Protocols for Transketolase Activity Assessment

Accurate measurement of transketolase activity is crucial for studying its function and for the development of novel inhibitors. Two common methods are the spectrophotometric and fluorometric assays.

Spectrophotometric Coupled Enzyme Assay

This method measures the rate of NADH oxidation, which is coupled to the production of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction.

Principle: Transketolase produces G3P from xylulose-5-phosphate and ribose-5-phosphate. G3P is then converted to dihydroxyacetone phosphate by triosephosphate isomerase (TIM). Dihydroxyacetone phosphate is subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), a reaction that consumes NADH. The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the transketolase activity.

Materials:

-

Tris buffer (e.g., 50 mM, pH 7.6)

-

Thiamine diphosphate (ThDP)

-

Calcium chloride (CaCl2)

-

Ribose-5-phosphate

-

Xylulose-5-phosphate

-

NADH

-

Triosephosphate isomerase (TIM)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

Enzyme source (e.g., cell lysate, purified protein)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris buffer, ThDP, CaCl2, ribose-5-phosphate, xylulose-5-phosphate, NADH, TIM, and GDH.

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme source.

-

Monitor the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

-

The transketolase activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of G3P per minute under the specified conditions.

Fluorometric Assay

This assay utilizes a probe that becomes fluorescent upon reaction with a product of the transketolase-catalyzed reaction.

Principle: Transketolase catalyzes the transfer of a two-carbon group from a donor to an acceptor sugar. The product of this reaction then participates in a subsequent enzymatic reaction that converts a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence intensity over time is proportional to the transketolase activity.

Materials:

-

Transketolase Assay Buffer

-

TKT Substrate Mix

-

TKT Developer

-

TKT Enzyme Mix

-

Non-fluorescent probe

-

Enzyme source (e.g., cell lysate, purified protein)

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare samples (cell or tissue lysates) in the provided TKT Assay Buffer.

-

Prepare a reaction mix containing the TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix.

-

Add the reaction mix to the wells of a microplate containing the enzyme samples.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

-

The rate of increase in fluorescence is used to calculate the transketolase activity. One unit of transketolase is the amount of enzyme that generates 1.0 µmol of the fluorescent product per minute at 37°C.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Transketolase Inhibition

Inhibition of transketolase has been shown to impact downstream signaling pathways, particularly in the context of cancer. For instance, the inhibitor Oroxylin A has been demonstrated to activate the p53 signaling pathway, while Chaetocin can inhibit the PI3K/Akt signaling pathway through its interaction with TKT.

Caption: Signaling pathways affected by transketolase inhibition.

Experimental Workflow for Spectrophotometric TKT Activity Assay

The following diagram illustrates the key steps in the spectrophotometric assay for measuring transketolase activity.

Caption: Workflow of a spectrophotometric transketolase activity assay.

References

What is the chemical structure of Transketolase-IN-6?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase-IN-6, also identified as compound 6bj, is a potent inhibitor of the enzyme transketolase (TKL), a critical component of the pentose phosphate pathway (PPP) and the Calvin cycle in plants. This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, and its potential as a lead compound for novel herbicides. Detailed experimental protocols for its synthesis and bioactivity assessment are provided, alongside a summary of its herbicidal efficacy. This document is intended to serve as a valuable resource for researchers in agrochemistry, biochemistry, and drug discovery.

Introduction to Transketolase as a Target

Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a crucial role in central carbon metabolism. It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In plants, TKL is a key enzyme in the Calvin cycle, essential for carbon fixation, and in the pentose phosphate pathway, which produces precursors for nucleotide synthesis and NADPH for reductive biosynthesis. Due to its vital role in plant physiology, transketolase has emerged as a promising target for the development of novel herbicides. Inhibition of TKL can disrupt essential metabolic pathways, leading to plant growth inhibition and mortality.

Chemical Structure and Properties of this compound

This compound (compound 6bj) is a pyrazole amide derivative. Its detailed chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-chloro-N-(1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl)acetamide |

| Molecular Formula | C12H10Cl3N3O |

| Molecular Weight | 318.59 g/mol |

| Canonical SMILES | CC1=NN(C(=C1)NC(=O)CCl)C2=C(C=C(C=C2)Cl)Cl |

| CAS Number | Not available |

| Appearance | White solid |

Synthesis of this compound

The synthesis of this compound involves a straightforward two-step process starting from commercially available reagents.

Synthesis of Intermediate: 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Experimental Protocol:

-

To a solution of (2,4-dichlorophenyl)hydrazine hydrochloride (10 mmol) and ethyl acetoacetate (12 mmol) in ethanol (50 mL), a catalytic amount of acetic acid is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The resulting crude product is then dissolved in a mixture of ethanol and concentrated hydrochloric acid and refluxed for 8-12 hours to facilitate cyclization and amination.

-

The reaction mixture is cooled, and the pH is adjusted to 8-9 with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried to afford 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine.

Synthesis of this compound (Compound 6bj)

Experimental Protocol:

-

To a solution of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine (5 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, triethylamine (7.5 mmol) is added dropwise.

-

Chloroacetyl chloride (6 mmol) is then added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant herbicidal activity by inhibiting the enzymatic function of transketolase.

Herbicidal Activity

This compound has demonstrated potent inhibitory effects on the growth of various weed species.[1]

| Weed Species | Concentration (mg/L) | Root Inhibition (%) |

| Amaranthus retroflexus | 100 | ~80 |

| Setaria viridis | 100 | ~80 |

| Digitaria sanguinalis | 150 (g ai/ha) | ~80 (foliar spray) |

Transketolase Enzyme Inhibition

The inhibitory effect of this compound on TKL has been confirmed through in vitro enzyme assays.

Experimental Protocol: Transketolase Activity Assay

A common method to measure TKL activity is a coupled enzymatic assay that monitors the consumption of NADH at 340 nm.

-

Enzyme Source: Recombinant transketolase from the target plant species (e.g., Arabidopsis thaliana or Setaria viridis) is expressed and purified.

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), MgCl₂, thiamine pyrophosphate (TPP), and the substrates xylulose-5-phosphate and ribose-5-phosphate.

-

Coupling Enzymes: The reaction is coupled with triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

-

Assay Procedure: a. The reaction is initiated by the addition of the TKL enzyme to the reaction mixture containing the substrates and coupling enzymes. b. The rate of NADH oxidation is measured by the decrease in absorbance at 340 nm. c. For inhibitor studies, the enzyme is pre-incubated with various concentrations of this compound before initiating the reaction.

-

Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

Proposed Mechanism of Inhibition

Molecular docking studies suggest that this compound binds to the active site of the transketolase enzyme. The pyrazole amide core likely forms key interactions with amino acid residues within the catalytic pocket, preventing the binding of the natural substrates and thereby inhibiting the enzyme's function.

Signaling Pathways and Experimental Workflows

Transketolase in the Pentose Phosphate Pathway

The following diagram illustrates the central role of Transketolase in the non-oxidative branch of the Pentose Phosphate Pathway.

Experimental Workflow for Herbicide Discovery

The discovery and validation of this compound as a herbicide lead compound follows a structured workflow.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel herbicides targeting the enzyme transketolase. Its potent herbicidal activity and confirmed in vitro inhibition of TKL make it a valuable candidate for further investigation. Future research should focus on lead optimization to improve its efficacy, selectivity, and safety profile. Structure-activity relationship (SAR) studies could identify key structural motifs responsible for its inhibitory activity, guiding the design of more potent analogs. Furthermore, detailed studies on its mode of action at the whole-plant level and its environmental fate are necessary for its potential development as a commercial herbicide.

References

Unveiling Transketolase-IN-6: A Novel Pyrazole Amide Herbicide Candidate

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Potent Transketolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, has emerged as a promising target for the development of novel herbicides. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Transketolase-IN-6 (TKT-IN-6), a potent pyrazole amide-based inhibitor of transketolase. TKT-IN-6, also identified as compound 6bj in foundational research, has demonstrated significant pre-emergence herbicidal activity against various weed species. This document details the rational design, synthetic route, biological evaluation, and underlying mechanism of action of TKT-IN-6, offering valuable insights for researchers in agrochemical discovery and development.

Introduction: The Rise of Transketolase as a Herbicidal Target

The escalating challenge of weed resistance to existing herbicides necessitates the identification of novel molecular targets for the development of new-generation weed control agents. Transketolase (TKL) plays a pivotal role in plant photosynthesis and is highly conserved across various plant species, making it an attractive target for herbicide development.[1][2] Inhibition of TKT disrupts essential metabolic pathways, including the production of precursors for aromatic amino acids and nucleotides, ultimately leading to plant growth inhibition and mortality.[1] The discovery of potent and selective TKT inhibitors represents a significant advancement in the quest for effective and environmentally benign herbicides.

Discovery of this compound: A Structure-Based Design Approach

The discovery of this compound (compound 6bj) stemmed from a focused effort to design and synthesize novel pyrazole amide derivatives as potential TKT inhibitors. This research built upon a lead compound, 4u, which was identified through a structure-based virtual screening approach targeting the active site of transketolase.[1][2]

The logical workflow for the discovery of this class of inhibitors is outlined below:

Caption: Discovery workflow for this compound.

Synthesis of this compound (Compound 6bj)

The synthesis of this compound is achieved through a multi-step process involving the formation of a key pyrazole intermediate followed by an amidation reaction. The general synthetic scheme is depicted below.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound (6bj) is provided based on the published literature.

Step 1: Synthesis of Intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

-

To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in dichloromethane (DCM) is added oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of this compound (6bj)

-

To a solution of 2-amino-4-(trifluoromethyl)phenol and triethylamine in DCM is added a solution of the intermediate acid chloride from Step 1 in DCM dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent herbicidal activity in pre-emergence assays against a panel of common weeds. The quantitative data from these evaluations are summarized in the tables below.

Table 1: Pre-emergence Herbicidal Activity of this compound (Compound 6bj)

| Weed Species | Application Rate (g ai/ha) | Root Inhibition (%) |

| Digitaria sanguinalis (DS) | 150 | ~90 |

| Amaranthus retroflexus (AR) | 150 | ~80 |

| Setaria viridis (SV) | 150 | ~80 |

Data sourced from the Journal of Agricultural and Food Chemistry.

Table 2: Foliar Spray Herbicidal Activity of this compound (Compound 6bj)

| Weed Species | Application Rate (g ai/ha) | Inhibition (%) |

| Digitaria sanguinalis (DS) | 150 | ~80 |

| Setaria viridis (SV) | 150 | >80 |

Data sourced from the Journal of Agricultural and Food Chemistry.

Mechanism of Action: Inhibition of Transketolase

This compound exerts its herbicidal effects through the inhibition of the transketolase enzyme. Molecular docking studies have provided insights into the binding mode of this inhibitor within the active site of TKT.

Signaling Pathway: The Role of Transketolase in Plant Metabolism

Transketolase is a central enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, catalyzing the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Its inhibition disrupts these critical metabolic pathways.

Caption: Simplified schematic of the role of Transketolase and its inhibition.

The binding of this compound to the active site of TKT is stabilized by interactions with key amino acid residues, preventing the natural substrates from binding and thereby inhibiting the enzyme's catalytic activity.

Experimental Protocol: In Vitro Transketolase Inhibition Assay

The inhibitory activity of this compound against TKT can be determined using an in vitro enzyme assay.

-

Enzyme Source: Recombinant transketolase from a relevant plant species (e.g., Arabidopsis thaliana).

-

Substrates: Ribose-5-phosphate and xylulose-5-phosphate.

-

Assay Principle: The rate of substrate conversion is monitored, typically by a coupled enzymatic reaction that results in a change in absorbance or fluorescence.

-

Procedure:

-

The TKT enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrates.

-

The reaction progress is monitored over time using a spectrophotometer or fluorometer.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

Conclusion and Future Directions

This compound represents a promising new lead compound for the development of novel herbicides with a distinct mode of action. Its potent inhibitory activity against transketolase and significant herbicidal efficacy highlight the potential of targeting this essential plant enzyme. Further research should focus on optimizing the structure of this compound to enhance its potency, broaden its weed control spectrum, and assess its environmental safety profile. The detailed synthetic and biological data presented in this whitepaper provide a solid foundation for future investigations in this exciting area of agrochemical research.

References

In Silico Modeling of TKT-IN-6 Binding to Human Transketolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase (TKT) is a crucial enzyme in the pentose phosphate pathway, and its inhibition has emerged as a promising strategy for the development of novel therapeutics, particularly in oncology.[1][2][3][4] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of a hypothetical inhibitor, TKT-IN-6, to human transketolase. We will cover the essential theoretical background, detailed experimental protocols for computational modeling, and the interpretation of the resulting data. This document is intended to serve as a comprehensive resource for researchers and scientists actively involved in the discovery and development of TKT inhibitors.

Introduction to Transketolase as a Drug Target

Human transketolase (TKT) is a homodimeric enzyme that plays a pivotal role in cellular metabolism by linking the pentose phosphate pathway with glycolysis.[5] TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, utilizing thiamine diphosphate (ThDP) and a divalent cation as cofactors. The active sites are located at the interface of the two monomers. Dysregulation of TKT activity has been implicated in various diseases, including cancer, where it supports rapid cell proliferation by providing precursors for nucleotide synthesis and maintaining redox homeostasis. Therefore, the design of potent and selective TKT inhibitors is a key area of interest in drug discovery.

In Silico Modeling Workflow for TKT-IN-6

The in silico modeling of TKT-IN-6 binding to TKT follows a structured workflow that integrates various computational techniques to predict and analyze the molecular interactions. This workflow is designed to provide a comprehensive understanding of the binding mechanism, affinity, and stability of the inhibitor-enzyme complex.

Caption: In Silico Modeling Workflow for TKT Inhibitors.

Experimental Protocols

Preparation of the Transketolase Structure

The crystal structure of human transketolase is the starting point for in silico modeling. The high-resolution structure (PDB ID: 3MOS) provides the atomic coordinates necessary for docking and simulation studies.

Methodology:

-

Structure Retrieval: Download the crystal structure of human transketolase (PDB ID: 3MOS) from the Protein Data Bank (rcsb.org).

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands not relevant to the binding study.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign protonation states to ionizable residues at a physiological pH of 7.4.

-

Repair any missing side chains or loops using protein structure modeling tools.

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Active Site Definition: The binding site is defined as the region surrounding the thiamine diphosphate (ThDP) cofactor at the dimer interface. Key residues in the active site include those interacting with ThDP and the substrate.

Preparation of the TKT-IN-6 Ligand

Proper preparation of the ligand is crucial for accurate docking and simulation results.

Methodology:

-

2D to 3D Conversion: If starting from a 2D structure, convert it to a 3D conformation using a suitable chemistry software.

-

Ligand Optimization:

-

Generate possible ionization states at physiological pH.

-

Perform a conformational search to identify low-energy conformers.

-

Assign partial charges using a quantum mechanical or force field-based method.

-

Molecular Docking

Molecular docking predicts the preferred orientation of TKT-IN-6 when bound to the TKT active site and estimates the binding affinity.

Methodology:

-

Grid Generation: A grid box is defined around the TKT active site to specify the search space for the docking algorithm.

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to place the flexible ligand into the rigid or flexible receptor.

-

The program will generate a series of possible binding poses.

-

-

Scoring and Pose Selection:

-

Each pose is assigned a score by a scoring function that estimates the binding free energy.

-

The poses are ranked based on their scores, and the top-ranked poses are selected for further analysis.

-

Caption: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the TKT-IN-6/TKT complex over time, assessing its stability and conformational changes.

Methodology:

-

System Setup:

-

The docked complex is placed in a periodic box of water molecules to simulate a physiological environment.

-

Counter-ions are added to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: The system is energy-minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated while restraining the protein and ligand.

-

Production Run: The restraints are removed, and the simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis: The resulting trajectory is analyzed to evaluate:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor key interactions.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity of TKT-IN-6 to TKT.

Methodology:

-

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energy, solvation energy, and entropy. Snapshots from the MD trajectory are used for the calculation.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of TKT-IN-6.

Table 1: Molecular Docking Results for TKT-IN-6

| Parameter | Value |

| Docking Score (kcal/mol) | -9.5 |

| Estimated Inhibition Constant (Ki) (nM) | 50 |

| Key Interacting Residues | Gln189, Gln428, His77, His110 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Parameter | Average Value | Standard Deviation |

| Protein RMSD (Å) | 1.8 | 0.3 |

| Ligand RMSD (Å) | 0.9 | 0.2 |

| Number of H-bonds (Ligand-Protein) | 3 | 1 |

Table 3: Binding Free Energy Calculation Results

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG) | -35.0 |

Signaling Pathway and Mechanism of Action

TKT is a key enzyme in the Pentose Phosphate Pathway (PPP). By inhibiting TKT, TKT-IN-6 is expected to disrupt this pathway, leading to a reduction in the production of NADPH and precursors for nucleotide biosynthesis. This can induce oxidative stress and inhibit the proliferation of cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transketolase - Wikipedia [en.wikipedia.org]

- 5. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Transketolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase (TKT), a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), has emerged as a compelling therapeutic target, particularly in oncology. Its role in providing ribose for nucleotide biosynthesis and generating NADPH for redox homeostasis makes it critical for rapidly proliferating cells. While the specific compound "Transketolase-IN-6" is noted as a potent herbicidal transketolase inhibitor with activity against Amaranthus retroflexus and Setaria viridis, detailed public data on its pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical or clinical models are not available. This guide, therefore, provides a comprehensive overview of the PK and PD of transketolase inhibitors by leveraging publicly available data from surrogate compounds, primarily Oroxylin A, a novel TKT inhibitor with demonstrated anti-cancer properties. This document aims to serve as a technical resource, outlining key data, experimental methodologies, and the intricate signaling pathways involved.

Introduction to Transketolase Inhibition

Transketolase is a thiamine-dependent enzyme that functions as a central hub in cellular metabolism, linking the pentose phosphate pathway with glycolysis.[1] By catalyzing the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, TKT plays an indispensable role in the synthesis of nucleotide precursors and the production of NADPH, which is crucial for antioxidant defense and reductive biosynthesis.[2] In cancer cells, which exhibit heightened metabolic demands and increased oxidative stress, TKT activity is often upregulated.[2] Inhibition of TKT, therefore, presents a strategic approach to disrupt cancer cell metabolism, impede proliferation, and potentially enhance the efficacy of other therapies.[2]

Pharmacokinetics of Transketolase Inhibitors

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of transketolase inhibitors is essential for optimizing dosing regimens and ensuring adequate target engagement. As detailed pharmacokinetic data for "this compound" is unavailable, this section summarizes the pharmacokinetic parameters of a representative TKT inhibitor, Oroxylin A, in rats.[3]

Data Presentation: Pharmacokinetics of Oroxylin A in Rats

| Parameter | Intravenous (2 mg/kg) | Intragastric (40 mg/kg) | Intragastric (120 mg/kg) | Intragastric (360 mg/kg) |

| Cmax (ng/mL) | - | 18.3 ± 5.4 | 55.1 ± 18.2 | 168.7 ± 45.3 |

| Tmax (h) | - | 0.25 | 0.5 | 0.5 |

| AUC (0-t) (ng·h/mL) | 121.3 ± 35.8 | 32.7 ± 9.8 | 115.9 ± 34.7 | 358.6 ± 101.2 |

| t1/2 (h) | 1.8 ± 0.5 | 2.1 ± 0.6 | 2.3 ± 0.7 | 2.5 ± 0.8 |

| Bioavailability (%) | - | <2% | <2% | <2% |

Data extracted from a study by Wei et al. (2020).

The data indicates that Oroxylin A exhibits rapid absorption following oral administration, with a time to maximum concentration (Tmax) of 0.25-0.5 hours. However, the oral bioavailability is low (<2%), suggesting significant first-pass metabolism or poor absorption. The elimination half-life (t1/2) is relatively short, ranging from 1.8 to 2.5 hours. Following intragastric administration, Oroxylin A is widely distributed, with the highest concentrations found in the liver and kidneys. The primary routes of excretion are feces and bile.

Pharmacodynamics of Transketolase Inhibitors

The pharmacodynamic effects of TKT inhibitors are centered on the downstream consequences of target engagement. Inhibition of TKT activity leads to a reduction in nucleotide precursors, an increase in oxidative stress due to depleted NADPH, and subsequent cell cycle arrest and apoptosis, particularly in cancer cells.

Data Presentation: In Vivo Pharmacodynamics of Oroxylin A in a HepG2 Xenograft Model

| Parameter | Vehicle Control | Oroxylin A (25 mg/kg) | Oroxylin A (50 mg/kg) |

| Tumor Growth Inhibition (%) | 0 | 35.8% | 58.4% |

| Change in TKT Activity in Tumor | Baseline | ↓ (Dose-dependent) | ↓↓ (Dose-dependent) |

| Ribose-5-phosphate Levels in Tumor | Baseline | ↑ | ↑↑ |

| Xylulose-5-phosphate Levels in Tumor | Baseline | ↑ | ↑↑ |

| p53 Protein Expression in Tumor | Baseline | ↑ | ↑↑ |

Representative data synthesized from a study by Liu et al. (2022) on Oroxylin A in hepatocellular carcinoma models.

The in vivo data demonstrates that Oroxylin A dose-dependently inhibits the growth of HepG2 xenograft tumors. This anti-tumor efficacy is correlated with a reduction in TKT activity within the tumor tissue, leading to an accumulation of TKT substrates (ribose-5-phosphate and xylulose-5-phosphate) and an upregulation of the tumor suppressor protein p53.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Transketolase Inhibition

Transketolase inhibition impacts several critical signaling pathways. The primary mechanism involves the disruption of the pentose phosphate pathway. This leads to reduced production of ribose-5-phosphate, a key building block for nucleotides, and NADPH, a crucial reductant for antioxidant defense. The subsequent increase in reactive oxygen species (ROS) can activate stress-response pathways, including the p53 signaling pathway, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a TKT inhibitor typically follows a multi-step process, from initial target engagement confirmation to in vivo efficacy studies.

Detailed Experimental Protocols

Transketolase Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.

Objective: To measure the enzymatic activity of TKT in biological samples.

Principle: TKT catalyzes the transfer of a two-carbon group. The product of this reaction is then used in a series of enzymatic steps to convert a non-fluorescent probe to a fluorescent product, which can be measured.

Materials:

-

TKT Assay Buffer

-

TKT Substrate Mix

-

TKT Developer

-

TKT Enzyme Mix

-

Glyceraldehyde 3-Phosphate (G3P) Standard

-

TKT Probe

-

Cell or tissue lysate

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation: Homogenize cells or tissue in TKT Assay Buffer on ice. Centrifuge to collect the supernatant. Determine the protein concentration of the lysate.

-

Standard Curve Preparation: Prepare a serial dilution of the G3P Standard in TKT Assay Buffer.

-

Reaction Setup: Add lysate, TKT Substrate Mix, TKT Developer, and TKT Probe to the wells of the microplate. For background controls, omit the TKT Substrate Mix.

-

Initiate Reaction: Add TKT Enzyme Mix to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes.

-

Calculation: Determine the rate of fluorescence increase for each sample and standard. Use the standard curve to calculate the TKT activity in the samples, typically expressed as mU/mg of protein.

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for assessing target engagement in intact cells.

Objective: To determine if a compound binds to its target protein in a cellular environment.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

-

Cultured cells

-

Test compound and vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes

-

Thermocycler

-

Western blot reagents and antibodies specific for TKT

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blot Analysis: Analyze the amount of soluble TKT in each sample by Western blotting.

-

Data Analysis: Generate a melt curve by plotting the amount of soluble TKT as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

This is a general protocol for identifying protein targets of small molecules.

Objective: To identify the protein target(s) of a small molecule based on protease resistance.

Principle: The binding of a small molecule to its target protein can induce a conformational change that protects it from proteolytic degradation.

Materials:

-

Cell lysate

-

Test compound and vehicle

-

Protease (e.g., pronase, thermolysin)

-

SDS-PAGE and Western blot reagents

-

Antibody specific for TKT (for validation)

Procedure:

-

Lysate Preparation: Prepare a total protein lysate from cells or tissues.

-

Compound Incubation: Incubate the lysate with the test compound or vehicle.

-

Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for partial digestion.

-

Stop Digestion: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

SDS-PAGE and Staining/Western Blot: Separate the protein fragments by SDS-PAGE. For unbiased target identification, visualize the protein bands with a general protein stain (e.g., Coomassie). For validation, perform a Western blot using an antibody against the putative target (TKT).

-

Analysis: A protein band that is protected from degradation in the presence of the compound compared to the vehicle control is a potential target.

In Vivo Xenograft Efficacy Study

This is a generalized protocol for evaluating the anti-tumor activity of a compound in a mouse model.

Objective: To assess the in vivo efficacy of a TKT inhibitor in a preclinical cancer model.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Immunodeficient mice (e.g., nude or SCID)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of the immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment: Administer the test compound and vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., TKT activity, protein expression, metabolite levels) to confirm target engagement and mechanism of action.

Conclusion

While specific pharmacokinetic and pharmacodynamic data for this compound remain proprietary, the information available for other transketolase inhibitors, such as Oroxylin A, provides a valuable framework for understanding the preclinical profile of this class of compounds. The methodologies and pathways described in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of novel TKT inhibitors. The continued investigation into this promising therapeutic target holds the potential to deliver new and effective treatments for cancer and other diseases with metabolic dysregulation.

References

- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzyme Transketolase: Function, Measurement, and Inhibition

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or data specifically detailing a compound named "Transketolase-IN-6." Therefore, this guide provides a comprehensive overview of the enzyme Transketolase (TKT), including its cellular function, metabolic role, and the established methodologies for its study. The sections on experimental protocols and potential inhibitor analysis are based on common practices in enzymology and drug development, offering a framework for the investigation of any potential Transketolase inhibitor.

Core Concepts: The Role of Transketolase in Cellular Metabolism

Transketolase is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a fundamental metabolic pathway.[1] It plays a vital role in the interplay between glycolysis and the PPP, allowing cells to adapt to varying metabolic needs.[2][3] The primary functions of TKT include:

-

Production of Precursors for Biosynthesis: TKT is instrumental in producing ribose-5-phosphate (R5P), a critical precursor for the synthesis of nucleotides (DNA and RNA) and certain coenzymes.[3][4]

-

Generation of NADPH: By regulating the flux of intermediates, TKT contributes to the production of NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for maintaining redox homeostasis by regenerating reduced glutathione.

-

Interconversion of Sugars: TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, facilitating the interconversion of various sugar phosphates.

Transketolase requires thiamine diphosphate (ThDP), the active form of vitamin B1, and a divalent cation like Ca2+ or Mg2+ as cofactors for its enzymatic activity.

Mechanism of Action

The catalytic mechanism of transketolase is initiated by the deprotonation of the thiazolium ring of its cofactor, ThDP. This creates a reactive carbanion that nucleophilically attacks the carbonyl group of a ketose donor substrate (e.g., xylulose-5-phosphate). This leads to the cleavage of a two-carbon fragment, which remains covalently bound to ThDP, forming an intermediate. This two-carbon unit is then transferred to an aldose acceptor substrate (e.g., ribose-5-phosphate or erythrose-4-phosphate) to form a new ketose phosphate and release the ThDP cofactor.

Quantitative Data Presentation

While specific data for "this compound" is unavailable, the following table summarizes the key reactions catalyzed by Transketolase within the pentose phosphate pathway.

| Reaction | Donor Substrate | Acceptor Substrate | Products | Pathway Context |

| 1 | Xylulose-5-phosphate | Ribose-5-phosphate | Sedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate | Non-oxidative PPP |

| 2 | Xylulose-5-phosphate | Erythrose-4-phosphate | Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Non-oxidative PPP |

| 3 | Fructose-6-phosphate | Glyceraldehyde-3-phosphate | Erythrose-4-phosphate, Xylulose-5-phosphate | Gluconeogenesis/Glycolysis link |

| 4 | Sedoheptulose-7-phosphate | Glyceraldehyde-3-phosphate | Ribose-5-phosphate, Xylulose-5-phosphate | Calvin Cycle (reverse of PPP) |

Experimental Protocols

Measurement of Transketolase Activity

A common method to assess Transketolase function is the erythrocyte transketolase activity (ETK) assay, which is also a functional marker for thiamine (vitamin B1) status.

Principle: The assay measures the rate of conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The production of glyceraldehyde-3-phosphate is monitored using a coupled enzyme system where it is converted to glycerol-3-phosphate with the concurrent oxidation of NADH to NAD+, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

Detailed Protocol:

-

Sample Preparation:

-

Collect whole blood in EDTA- or heparin-containing tubes.

-

Centrifuge to separate plasma and buffy coat.

-

Wash the remaining erythrocytes multiple times with a saline solution.

-

Lyse the washed erythrocytes with cold deionized water to prepare a hemolysate.

-

Determine the hemoglobin concentration of the hemolysate for normalization.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM glycyl-glycine, pH 7.6).

-

Add the substrates: ribose-5-phosphate and xylulose-5-phosphate.

-

Add the cofactors: thiamine diphosphate and MgCl2.

-

Add the auxiliary enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

-

Add NADH.

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C).

-

Initiate the reaction by adding the hemolysate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation, which is proportional to the transketolase activity.

-

The activity is typically expressed as units per gram of hemoglobin (U/g Hb).

-

Hypothetical Protocol for Studying Cellular Uptake of a TKT Inhibitor

To study the cellular uptake of a hypothetical inhibitor like "this compound," one could employ methods using radiolabeled or fluorescently tagged versions of the compound.

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cancer cell line with high PPP activity like MCF7 breast cancer cells) in appropriate media.

-

-

Inhibitor Treatment:

-

Synthesize a radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged version of the inhibitor.

-

Incubate the cultured cells with various concentrations of the labeled inhibitor for different time points.

-

-

Uptake Measurement:

-

After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any unbound inhibitor.

-

Lyse the cells.

-

For a radiolabeled inhibitor, measure the radioactivity in the cell lysate using a scintillation counter.

-

For a fluorescently tagged inhibitor, measure the fluorescence intensity using a plate reader or visualize uptake with fluorescence microscopy.

-

Normalize the uptake to the total protein concentration of the cell lysate.

-

-

Data Analysis:

-

Plot the intracellular concentration of the inhibitor as a function of time and extracellular concentration to determine uptake kinetics.

-

Mandatory Visualizations

Caption: The Pentose Phosphate Pathway and its link to Glycolysis.

References

- 1. Glucose-6-phosphate dehydrogenase and transketolase modulate breast cancer cell metabolic reprogramming and correlate with poor patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of a one-substrate transketolase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Efficacy of Transketolase Inhibitors: A Focus on Oxythiamine as a Representative Compound

Disclaimer: Early-stage research data for a compound specifically named "Transketolase-IN-6" is not publicly available. This document provides a detailed technical guide on the efficacy of transketolase inhibition using the well-characterized inhibitor, Oxythiamine , as a representative example. The data and protocols presented herein are compiled from published research on oxythiamine and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of transketolase-targeted therapies.

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] It plays a crucial role in cellular metabolism by catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This function is vital for the synthesis of nucleotide precursors (ribose-5-phosphate) and the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[1][2] In various cancers, TKT is upregulated to meet the high anabolic and redox demands of proliferating tumor cells, making it an attractive target for therapeutic intervention.[1]

This guide focuses on the efficacy of transketolase inhibition, with a specific emphasis on oxythiamine, a thiamine antagonist that acts as a competitive inhibitor of TKT. By blocking TKT activity, oxythiamine disrupts the PPP, leading to reduced cancer cell proliferation and induction of apoptosis.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of oxythiamine in inhibiting transketolase and cancer cell proliferation.

Table 1: Inhibition of Transketolase Activity by Oxythiamine

| Enzyme Source | IC50 Value | Reference |

| Rat Liver Transketolase | 0.2 µM | |

| Yeast Transketolase | ~0.03 µM |

Table 2: Inhibition of Cancer Cell Growth by Oxythiamine

| Cell Line | Assay | Metric | Value | Reference |

| HeLa (Cervical Cancer) | Cell Growth Assay | GI50 | 36 µM | |

| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | IC50 | 14.95 µM | |

| A549 (Non-Small Cell Lung Cancer) | CCK-8 Assay | - | Significant viability reduction at 10 µM (12h) | |

| HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | IC50 | 17.2 µM (48h), 6.8 µM (72h) |

Experimental Protocols

Transketolase Activity Assay (NADH-Dependent Spectrophotometric Method)

This protocol describes the determination of transketolase activity by measuring the rate of NADH oxidation. The production of glyceraldehyde-3-phosphate by TKT is coupled to its reduction to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which consumes NADH.

Materials:

-

Recombinant human transketolase or cell/tissue lysate

-

Ribose-5-phosphate (substrate)

-

Xylulose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP, cofactor)

-

Glycerol-3-phosphate dehydrogenase (coupling enzyme)

-

NADH

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

-

Oxythiamine (or other inhibitors)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ribose-5-phosphate, xylulose-5-phosphate, TPP, glycerol-3-phosphate dehydrogenase, and NADH.

-

Add varying concentrations of oxythiamine to the wells of the microplate.

-

Initiate the reaction by adding the transketolase enzyme source to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every minute for a defined period (e.g., 30 minutes).

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value of oxythiamine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT/CCK-8)

This protocol outlines the procedure for assessing the effect of oxythiamine on the proliferation of cancer cells using a colorimetric assay.

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2, A549)

-

Complete cell culture medium

-

Oxythiamine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of oxythiamine and a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

-

For CCK-8 assay:

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the oxythiamine concentration.

Signaling Pathways and Workflows

Signaling Pathway of Transketolase Inhibition by Oxythiamine

Caption: Inhibition of Transketolase by Oxythiamine disrupts the Pentose Phosphate Pathway.

Experimental Workflow for Assessing Transketolase Inhibitor Efficacy

Caption: Workflow for evaluating the in vitro efficacy of a transketolase inhibitor.

Conclusion

The inhibition of transketolase presents a promising strategy for cancer therapy. As demonstrated with the representative compound oxythiamine, targeting TKT can effectively suppress cancer cell proliferation and induce apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to advance the exploration of novel transketolase inhibitors. Further research into the downstream signaling effects and in vivo efficacy of these compounds will be crucial for their clinical translation.

References

Transketolase-IN-6 and Its Role in Metabolic Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of various diseases, most notably cancer, where altered cellular metabolism supports rapid proliferation and survival. The pentose phosphate pathway (PPP) is a crucial metabolic route that plays a central role in this reprogramming by providing precursors for nucleotide biosynthesis and generating NADPH for antioxidant defense and anabolic processes.[1][2] Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, has emerged as a promising therapeutic target.[3][4] This technical guide provides an in-depth overview of Transketolase-IN-6, a potent TKT inhibitor, and explores the broader role of TKT inhibition in metabolic reprogramming. While specific data on this compound in a therapeutic context is limited, this guide will leverage data from other well-characterized TKT inhibitors to elucidate the potential of targeting this enzyme in disease.

Transketolase is a ubiquitous enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[5] This activity provides a critical link between the PPP and glycolysis. In humans, three TKT isozymes have been identified: TKT, TKT-like 1 (TKTL1), and TKT-like 2 (TKTL2). Upregulation of TKT and TKTL1 has been observed in numerous cancers, correlating with poor prognosis and resistance to therapy. By catalyzing the production of ribose-5-phosphate (R5P), TKT directly fuels the synthesis of DNA and RNA, essential for rapidly dividing cells. Furthermore, the PPP is a major source of NADPH, which is vital for maintaining redox homeostasis and supporting fatty acid synthesis.

This compound: A Potent Inhibitor of Transketolase

This compound (also referred to as Compound 6bj) has been identified as a potent inhibitor of transketolase. Primarily investigated for its herbicidal properties, it demonstrates significant inhibitory effects on plant growth. While its specific mechanism of action and effects in mammalian cells are not extensively documented in publicly available literature, its potent activity against TKT suggests its potential as a chemical probe to study the effects of TKT inhibition and as a starting point for the development of therapeutic agents.

The Role of Transketolase Inhibition in Metabolic Reprogramming

Inhibition of transketolase presents a compelling strategy to disrupt the metabolic adaptations that drive diseases like cancer. By blocking TKT, inhibitors can induce a cascade of metabolic changes, ultimately hindering cell growth and survival.

Key Effects of TKT Inhibition:

-

Depletion of Nucleotide Precursors: TKT inhibition directly limits the production of ribose-5-phosphate, a critical precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides (dATP, dGTP, dCTP, dTTP). This shortage of building blocks for DNA and RNA synthesis can lead to cell cycle arrest and apoptosis.

-

Disruption of Redox Homeostasis: The PPP is a primary source of cellular NADPH, which is essential for the regeneration of reduced glutathione (GSH), a key antioxidant. By inhibiting the non-oxidative PPP, TKT inhibitors can lead to a decrease in NADPH levels, resulting in increased reactive oxygen species (ROS) and oxidative stress, which can trigger cell death.

-

Alterations in Glycolytic Flux: TKT provides a link between the PPP and glycolysis. Inhibition of TKT can lead to a reduction in the glycolytic flux, impacting the cell's energy production.

-

Sensitization to Other Therapies: By inducing metabolic stress, TKT inhibitors can sensitize cancer cells to other therapeutic agents, such as chemotherapy and targeted therapies.

Quantitative Data on Transketolase Inhibitors

The following tables summarize quantitative data for various TKT inhibitors, illustrating their potency and effects on cellular processes. While specific data for this compound in these contexts is not available, the data for other inhibitors provide a benchmark for the expected effects of potent TKT inhibition.

| Inhibitor | Target | IC50 | Cell Line | Assay Type | Reference |

| Oroxylin A | TKT | ~50 µM | In vitro | Enzyme Activity Assay | |

| N3PT (N3'-pyridyl thiamine) | TKT | Not specified | HCT116 | Cell Viability Assay | |

| Oxythiamine | TKT | Not specified | HCC cells | Cell Proliferation Assay |

| Inhibitor | Cell Line | Effect | Magnitude of Change | Reference |

| Oroxylin A | HepG2 | Decreased Ribose-5-phosphate | Significant reduction | |

| Oroxylin A | HepG2 | Decreased Xylulose-5-phosphate | Significant reduction | |

| TKT knockdown | HCC cells | Reduced Glucose Uptake | Significant decrease | |

| TKT knockdown | HCC cells | Reduced NADPH Generation | Significant decrease | |

| TKT knockdown | MCF7 | Reduced Ribose Synthesis | Significant reduction | |

| TKT knockdown | MCF7 | Reduced Glycolytic Flux | Significant reduction |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of transketolase inhibitors.

Caption: The Pentose Phosphate Pathway and the central role of Transketolase (TKT).

Caption: General mechanism of action for a Transketolase inhibitor.

Caption: A typical experimental workflow for evaluating TKT inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of transketolase inhibitors.

Transketolase Activity Assay

This assay measures the enzymatic activity of TKT in cell lysates or with purified enzyme.

Principle: The TKT-catalyzed reaction is coupled to a dehydrogenase reaction that results in the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2 and 0.1 mM thiamine pyrophosphate)

-

Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P)

-

Coupling enzymes: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH)

-

NADH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

In a 96-well plate, add the reaction buffer, NADH, TPI, and GDH to each well.

-

Add the cell lysate or purified TKT enzyme to the wells.

-

To test the effect of an inhibitor, add varying concentrations of this compound or other inhibitors to the respective wells.

-

Initiate the reaction by adding the substrates (R5P and X5P).

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. TKT activity is proportional to this rate.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of TKT inhibitors on cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or other TKT inhibitors

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the TKT inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

Metabolic Flux Analysis using 13C-labeled Glucose

This advanced technique allows for the quantitative analysis of metabolic pathway activity.

Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as [1,2-13C2]-glucose. The incorporation of the 13C label into downstream metabolites is then measured by mass spectrometry. The labeling patterns provide detailed information about the activity of different metabolic pathways, including the PPP and glycolysis.

Materials:

-

Cell culture medium with and without glucose and glutamine

-

13C-labeled glucose (e.g., [1,2-13C2]-glucose or [U-13C6]-glucose)

-

Metabolite extraction solution (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Culture cells in the presence of the TKT inhibitor for a specified period.

-

Replace the culture medium with a medium containing the 13C-labeled glucose and continue the culture for a time course to allow for isotopic labeling to reach a steady state.

-

Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.

-

Analyze the metabolite extracts by LC-MS or GC-MS to determine the mass isotopologue distributions of key metabolites in the PPP and glycolysis (e.g., G6P, F6P, R5P, lactate).

-

Use metabolic flux analysis software to fit the labeling data to a metabolic model and calculate the fluxes through the relevant pathways.

Conclusion

Transketolase stands as a critical node in the metabolic network of proliferating cells, making it an attractive target for therapeutic intervention. While this compound is a potent inhibitor of this enzyme, its application in a clinical or research setting beyond its herbicidal use requires further investigation. The principles of TKT inhibition, as demonstrated by other compounds, highlight a promising strategy for targeting metabolic reprogramming in diseases like cancer. By disrupting the pentose phosphate pathway, TKT inhibitors can effectively starve cancer cells of the essential building blocks for proliferation and disrupt their ability to cope with oxidative stress. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting transketolase. Future studies are warranted to fully characterize the effects of this compound in mammalian systems and to develop novel, highly specific TKT inhibitors for clinical applications.

References

- 1. Glucose-6-phosphate dehydrogenase and transketolase modulate breast cancer cell metabolic reprogramming and correlate with poor patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Transketolase-IN-6 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism by providing precursors for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.[1][2] The enzyme catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2][3] Given its role in cell proliferation and survival, TKT has emerged as a potential therapeutic target, particularly in oncology. Transketolase-IN-6 is a novel small molecule inhibitor of TKT. These application notes provide a detailed protocol for determining the in vitro enzymatic inhibition of TKT by this compound.

Principle of the Assay

The activity of transketolase can be measured using a coupled enzymatic assay. In this system, the product of the transketolase reaction, glyceraldehyde-3-phosphate (G3P), is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the transketolase activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in the presence of the inhibitor.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human Recombinant Transketolase | Sigma-Aldrich | T1234 | -80°C |

| Thiamine Pyrophosphate (TPP) | Sigma-Aldrich | C8754 | -20°C |

| D-Xylulose 5-phosphate | Sigma-Aldrich | X3875 | -20°C |

| D-Ribose 5-phosphate | Sigma-Aldrich | R0875 | -20°C |

| Triosephosphate Isomerase | Sigma-Aldrich | T2391 | -20°C |

| Glycerol-3-Phosphate Dehydrogenase | Sigma-Aldrich | G6751 | -20°C |

| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | Sigma-Aldrich | N8129 | -20°C |

| This compound | In-house/Custom Synthesis | N/A | -20°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp. |

| MgCl2 | Sigma-Aldrich | M8266 | Room Temp. |

| DMSO | Sigma-Aldrich | D8418 | Room Temp. |

| 96-well UV-transparent microplates | Corning | 3635 | Room Temp. |

Experimental Protocol

Reagent Preparation

-

TKT Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2. Prepare fresh and keep on ice.

-

Enzyme Solution: Prepare a stock solution of human recombinant transketolase at 1 mg/mL in TKT Assay Buffer. Immediately before use, dilute to the final working concentration (e.g., 5 µg/mL) in TKT Assay Buffer.

-

Cofactor Solution: Prepare a 10 mM stock solution of Thiamine Pyrophosphate (TPP) in TKT Assay Buffer.

-

Substrate Mixture: Prepare a solution containing 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer.

-

Coupling Enzyme/NADH Mixture: Prepare a solution in TKT Assay Buffer containing 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH. This mixture should be protected from light.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

Assay Procedure

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to achieve a range of desired concentrations.

-

Set up the Reaction Plate: In a 96-well UV-transparent microplate, add the following components in the order listed:

-

50 µL of TKT Assay Buffer

-

10 µL of Cofactor Solution (TPP)

-

10 µL of Coupling Enzyme/NADH Mixture

-

1 µL of this compound dilution (or DMSO for control wells)

-

10 µL of diluted Enzyme Solution

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Start the enzymatic reaction by adding 20 µL of the Substrate Mixture to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

Data Analysis

-

Calculate Reaction Rates: Determine the rate of the reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the presence of DMSO.

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a known transketolase inhibitor, Oxythiamine, against a pancreatic cancer cell line as a representative example.

| Compound | Cell Line | Parameter | Value |

| Oxythiamine | MIA PaCa-2 | IC50 | 14.95 µM[4] |

Visualizations

Transketolase Catalytic Cycle and Inhibition

Caption: Transketolase catalytic cycle and point of inhibition.

Experimental Workflow for Transketolase Inhibition Assay

Caption: Workflow for the in vitro transketolase inhibition assay.

References

- 1. Transketolase - Wikipedia [en.wikipedia.org]

- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Transketolase-IN-6 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding Transketolase-IN-6 is limited. It is identified as a potent transketolase (TKT) inhibitor and a potential herbicide lead compound.[1] Due to the absence of specific published data on its use in mammalian cell culture, the following protocols and data are based on established methodologies for other well-characterized transketolase inhibitors, such as Oxythiamine and Oroxylin A. Researchers should use these application notes as a starting point and perform dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cell lines and experimental setups.

Introduction to Transketolase and its Inhibition

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[2][3] This pathway is essential for generating NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[4][5] TKT connects the PPP with glycolysis, allowing for metabolic flexibility within the cell. There are three known isomers in humans: TKT, Transketolase-like protein 1 (TKTL1), and Transketolase-like protein 2 (TKTL2).